N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide typically involves the condensation of 5-(4-iodophenyl)furan-2-carbaldehyde with 6-methylpyridine-3-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
- N′-{(E)-[5-(4-Iodophenyl)-2-furyl]methylene}-2-phenylacetohydrazide
Uniqueness
N’-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14IN3O2 |
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Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H14IN3O2/c1-12-2-3-14(10-20-12)18(23)22-21-11-16-8-9-17(24-16)13-4-6-15(19)7-5-13/h2-11H,1H3,(H,22,23)/b21-11+ |
InChI Key |
NPCZXJISFNRMRI-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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